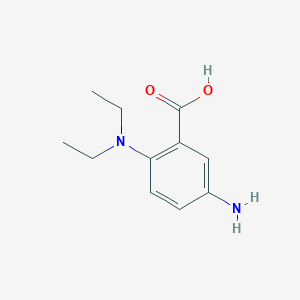

5-Amino-2-(diethylamino)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-(diethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPBQOQYKZWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Amino 2 Diethylamino Benzoic Acid and Its Analogs

Regioselective Synthesis Approaches for the Aminobenzoic Acid Core

A plausible and effective strategy for the synthesis of the 5-Amino-2-(diethylamino)benzoic acid core begins with a commercially available starting material, 2-chlorobenzoic acid. The regioselectivity of the subsequent transformations is dictated by the directing effects of the substituents on the benzene (B151609) ring.

The initial step involves the nitration of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are both deactivating and meta-directing. However, the ortho, para-directing influence of the chlorine atom, combined with the meta-directing effect of the carboxylic acid, leads to the preferential introduction of the nitro group at the C5 position, which is para to the chlorine and meta to the carboxylic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent the formation of undesired isomers. prepchem.comguidechem.com The reaction yields 2-chloro-5-nitrobenzoic acid as the key intermediate. prepchem.comnbinno.com

| Reaction Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |

| Nitration | 2-chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0°C to 60°C | 2-chloro-5-nitrobenzoic acid | ~92% prepchem.com |

This table presents a representative example of the nitration reaction.

The formation of a significant amount of the 2-chloro-3-nitrobenzoic acid isomer can occur, making purification crucial to obtain the desired 2-chloro-5-nitrobenzoic acid with high purity for subsequent steps. guidechem.com

Functional Group Interconversions and Derivatization Strategies at the Amino and Carboxyl Sites

With the 2-chloro-5-nitrobenzoic acid intermediate in hand, the next key transformation is the introduction of the diethylamino group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group para to the chlorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the chloride by diethylamine. acs.org This reaction can be performed under microwave irradiation without a solvent or catalyst, offering a mild and efficient method. acs.org

The final step in the synthesis of the core structure is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) are frequently employed, often in combination with a hydrogen source like hydrogen gas or hydrazine hydrate. commonorganicchemistry.comnih.gov This reduction is generally high-yielding and chemoselective, leaving the other functional groups intact. nih.gov

| Reaction Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |

| Nucleophilic Aromatic Substitution | 2-chloro-5-nitrobenzoic acid | Diethylamine | Microwave, 80-120°C, 5-30 min | 5-nitro-2-(diethylamino)benzoic acid | Up to >99% acs.org |

| Nitro Group Reduction | 5-nitro-2-(diethylamino)benzoic acid | H₂, Pd/C | Methanol, 80°C | This compound | High |

This table outlines the key functional group interconversions in the synthesis of the target compound.

Further derivatization of this compound can be readily achieved at both the amino and carboxyl groups. The carboxylic acid can undergo esterification by reacting with an alcohol in the presence of an acid catalyst. medcraveonline.com Amide bond formation can be accomplished by activating the carboxylic acid with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base and then reacting with a primary or secondary amine. nih.gov The amino group can also be functionalized through reactions such as acylation or alkylation.

Green Chemistry Principles and Sustainable Synthetic Routes in Research

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals. In the context of this compound synthesis, several opportunities exist to develop more sustainable routes.

For the nucleophilic aromatic substitution step, the use of greener solvents is a key consideration. While traditionally carried out in dipolar aprotic solvents like DMSO or DMF, which have associated health and environmental risks, research has shown that polyethylene glycol (PEG-400) can be an effective and environmentally benign medium for SNAr reactions. nih.gov Water, in the presence of surfactants or polymers like hydroxypropyl methylcellulose (HPMC), has also been explored as a sustainable solvent for SNAr reactions, often allowing for milder reaction conditions. d-nb.inforesearchgate.net

The reduction of the nitro group offers another avenue for green chemistry implementation. Biocatalytic reductions using nitroreductase enzymes are a promising alternative to traditional metal-catalyzed hydrogenations. researchgate.netresearchgate.net These enzymatic reactions can often be performed in aqueous media under mild conditions and can exhibit high selectivity, avoiding the use of heavy metals and flammable hydrogen gas. researchgate.netresearchgate.net The use of hydrogenase enzymes to recycle the necessary cofactors for nitroreductases further enhances the sustainability of this approach. researchgate.net

| Green Chemistry Approach | Synthetic Step | Sustainable Alternative | Benefits |

| Greener Solvents | Nucleophilic Aromatic Substitution | Polyethylene glycol (PEG-400), Water with HPMC | Reduced toxicity, biodegradability, milder conditions nih.govd-nb.inforesearchgate.net |

| Biocatalysis | Nitro Group Reduction | Nitroreductase enzymes | Aqueous media, mild conditions, high selectivity, avoids heavy metals researchgate.netresearchgate.net |

This table summarizes green chemistry alternatives for key synthetic steps.

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficiency of the synthesis of this compound is heavily reliant on the catalytic systems employed, particularly for the reduction of the nitro group. While palladium on carbon (Pd/C) is a widely used and effective catalyst, research continues to explore novel systems to improve activity, selectivity, and cost-effectiveness. commonorganicchemistry.com

A variety of metals and supports have been investigated for the catalytic hydrogenation of nitroarenes. Raney nickel is an alternative to Pd/C, especially when dehalogenation is a concern, though this is not an issue in the final step of the proposed synthesis. commonorganicchemistry.com Metals such as platinum, rhodium, and ruthenium also exhibit catalytic activity for nitro group reduction. nih.gov The choice of catalyst can influence the reaction conditions required, such as temperature and pressure.

Recent advancements in catalysis for nitro reduction include the use of mechanochemistry. Ball milling in the presence of a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate provides a solvent-free method for catalytic transfer hydrogenation, aligning with green chemistry principles. mdpi.com Furthermore, the development of highly active palladium catalysts allows for very low catalyst loadings (as low as 0.4 mol %) for nitro group reductions in water with the aid of surfactants. acs.org

| Catalyst System | Reaction Type | Key Features | Potential Advantages |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Widely used, effective for nitro reduction commonorganicchemistry.com | High yields, reliable |

| Raney Nickel | Catalytic Hydrogenation | Alternative to Pd/C, useful for substrates with halogens commonorganicchemistry.com | Avoids dehalogenation |

| Platinum on Titania (Pt/TiO₂) | Catalytic Hydrogenation | Highly effective for hydrogenation of benzoic acid derivatives nih.gov | High turnover frequency |

| Mechanochemical Pd/C | Catalytic Transfer Hydrogenation | Solvent-free, uses ammonium formate as H₂ source mdpi.com | Green, simple, clean |

This table compares different catalytic systems for the reduction step.

Process Optimization and Scale-up Considerations for Academic Synthesis Research

The transition from a laboratory-scale synthesis to a larger, more practical scale presents a unique set of challenges that require careful process optimization. fiveable.me For the multi-step synthesis of this compound, each step must be considered in terms of its efficiency, safety, and scalability. nih.gov

Key parameters for optimization include reaction concentration, temperature, reaction time, and the stoichiometry of reagents. fiveable.me In-process monitoring can be crucial for identifying the optimal endpoint of a reaction and minimizing the formation of byproducts. nih.gov Purification methods also need to be considered for scalability; for instance, transitioning from column chromatography to crystallization or distillation where possible.

Continuous flow synthesis offers a modern approach to overcome some of the challenges of traditional batch processing. researchgate.net By performing reactions in a continuous stream, issues such as heat transfer and mixing can be better controlled, leading to improved safety and consistency. researchgate.net For the synthesis of this compound, a multi-step flow process could be envisioned where the effluent from one reactor is directly fed into the next, potentially minimizing the need for isolation of intermediates. acs.org This approach can be particularly advantageous for reactions that are exothermic or involve hazardous reagents. researchgate.net

| Optimization Parameter | Considerations for Scale-up |

| Reaction Concentration | Higher concentrations can improve throughput but may lead to solubility issues or increased exotherms. |

| Temperature Control | Efficient heat dissipation is crucial to prevent runaway reactions, especially in exothermic steps like nitration. |

| Reagent Addition | Controlled addition rates are necessary to manage reaction profiles and minimize side reactions. |

| Purification | Development of scalable purification methods like crystallization is preferred over chromatographic techniques. |

| Process Integration | Exploring telescoping of reaction steps or continuous flow processing can improve overall efficiency. researchgate.netacs.org |

This table highlights key considerations for process optimization and scale-up.

Advanced Spectroscopic and Analytical Characterization in 5 Amino 2 Diethylamino Benzoic Acid Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Amino-2-(diethylamino)benzoic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

In ¹H NMR analysis, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a wealth of information about the electronic environment and connectivity of protons within the molecule. The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the ethyl groups, the aromatic protons, the amino group, and the carboxylic acid proton.

The diethylamino group's protons would manifest as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The aromatic region would display signals for three protons on the benzene (B151609) ring. Their specific splitting patterns are dictated by their coupling with neighboring protons. The amino (-NH₂) protons typically appear as a broad singlet, and the carboxylic acid (-COOH) proton appears as a very broad singlet at a significantly downfield chemical shift; both are readily exchangeable with deuterium oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CH₃ | ~ 1.1 - 1.3 | Triplet (t) | ~ 7.0 |

| -CH₂ CH₃ | ~ 3.0 - 3.2 | Quartet (q) | ~ 7.0 |

| Ar-H | ~ 6.8 - 7.5 | Multiplet (m) | N/A |

| -NH₂ | ~ 3.5 - 4.5 (broad) | Singlet (s) | N/A |

| -COOH | ~ 10.0 - 12.0 (broad) | Singlet (s) | N/A |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

For this compound, a total of 11 distinct signals are expected, corresponding to the two unique carbons of the diethylamino group, the six unique carbons of the substituted benzene ring, and the carbonyl carbon of the carboxylic acid group. The chemical shifts are influenced by the electronic effects of the substituents; the nitrogen atoms of the amino and diethylamino groups cause an upfield shift (shielding) on the carbons they are attached to and at the para-positions, while the carboxylic acid group causes a downfield shift (deshielding) on its attached carbon and the carbonyl carbon itself appears at a characteristic low-field position. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~ 12 - 15 |

| -C H₂CH₃ | ~ 45 - 50 |

| Aromatic C (C1-C6) | ~ 110 - 155 |

| -C OOH | ~ 168 - 173 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show a cross-peak between the methyl and methylene protons of the ethyl groups, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, aiding in their specific assignment. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduresearchgate.net This allows for the unambiguous assignment of carbon signals for all protonated carbons, such as those in the ethyl groups and the C-H carbons of the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This is a powerful tool for connecting molecular fragments. Key HMBC correlations would include those from the methylene protons of the diethylamino group to the aromatic carbon at position 2, and from the aromatic protons to adjacent and quaternary carbons, including the carbonyl carbon of the carboxylic acid group. researchgate.netresearchgate.net

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei (Proton → Proton/Carbon) | Information Gained |

| COSY | -CH₂CH₃ ↔ -CH₂ CH₃ | Confirms ethyl group structure |

| Adjacent Ar-H ↔ Ar-H | Establishes aromatic proton connectivity | |

| HSQC | -CH₂CH₃ → -CH₂C H₃ | Assigns ethyl group carbons |

| Ar-H → Ar-C | Assigns protonated aromatic carbons | |

| HMBC | -CH₂ CH₃ → Ar-C2 | Connects diethylamino group to the ring |

| Ar-H → Ar-C (quaternary) | Assigns non-protonated carbons | |

| Ar-H → -C OOH | Confirms position of the carboxylic acid |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured mass can be uniquely matched to a specific combination of atoms. drug-dev.com For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₆N₂O₂.

Table 4: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Calculated Exact Mass ([M+H]⁺) | 209.1285 |

| Expected Measurement | ~ 209.1285 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov A precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unito.it The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For protonated this compound, characteristic fragmentation pathways would be expected. Common initial losses for benzoic acids include the neutral loss of water (H₂O, 18 Da) and subsequently carbon monoxide (CO, 28 Da) from the carboxylic acid moiety. nih.gov Fragmentation of the diethylamino side chain could occur through the loss of an ethyl radical or ethylene. The analysis of these fragmentation pathways provides robust confirmation of the compound's structure. researchgate.net

Table 5: Predicted MS/MS Fragmentation of [C₁₁H₁₆N₂O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Formula |

| 209.1285 | H₂O | 191.1179 | [C₁₁H₁₅N₂O]⁺ |

| 191.1179 | CO | 163.1230 | [C₁₀H₁₅N₂]⁺ |

| 209.1285 | C₂H₄ (ethylene) | 181.0972 | [C₉H₁₃N₂O₂]⁺ |

| 209.1285 | H₂O + CO | 163.1230 | [C₁₀H₁₅N₂]⁺ |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the conformational structure of molecules. For this compound, one would expect to observe characteristic vibrations for the amino, diethylamino, carboxylic acid, and substituted benzene ring moieties. However, specific experimental data is not available.

Fourier Transform Infrared (FTIR) Spectroscopy

No peer-reviewed studies presenting the experimental FTIR spectrum of this compound could be located. Consequently, a data table of its characteristic vibrational frequencies and their assignments cannot be compiled. For a molecule with this structure, a hypothetical FTIR analysis would be expected to identify:

O-H stretching vibrations of the carboxylic acid, typically appearing as a very broad band in the 2500-3300 cm⁻¹ region.

N-H stretching vibrations of the primary amino group, usually found in the 3300-3500 cm⁻¹ range.

C-H stretching vibrations from the aromatic ring and the ethyl groups of the diethylamino substituent.

C=O stretching vibration of the carboxylic acid, which is a strong band typically located between 1700-1750 cm⁻¹.

N-H bending, C-N stretching, and C=C aromatic ring stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

Without experimental data, a detailed analysis and a corresponding data table cannot be provided.

Raman Spectroscopy

Similarly, a search of scientific literature did not yield any studies that report the Raman spectrum of this compound. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which would complement FTIR analysis. Key expected Raman shifts would include the symmetric stretching of the aromatic ring and vibrations of the C-C backbone of the ethyl groups. In the absence of published research, no data on Raman shifts and their corresponding vibrational modes can be presented.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its potential for luminescence, which are properties influenced by the aromatic system and the electron-donating amino and diethylamino groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available literature containing the experimental UV-Vis absorption spectrum of this compound in various solvents. Such a study would reveal the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* electronic transitions. The presence of the amino and diethylamino groups as strong auxochromes on the benzoic acid chromophore would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. However, without experimental spectra, a data table of absorption maxima and molar absorptivity coefficients cannot be generated.

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

The luminescent properties of this compound have not been characterized in published research. An analysis of its fluorescence and phosphorescence would involve determining its excitation and emission spectra, quantum yields, and excited-state lifetimes. Many aromatic amino compounds are known to be fluorescent, and an investigation into these properties could be a subject for future research. Currently, no data is available to report on its potential luminescent characteristics.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of Solid-State Structures

A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no entries for the single-crystal or powder X-ray diffraction data of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular and intermolecular interactions in the solid state is not available. X-ray crystallography would provide definitive information on the molecular geometry, conformation, and packing arrangement in the crystal lattice.

Chromatographic and Electrophoretic Separation Techniques in Analytical Research

The analytical characterization of this compound, a compound of interest in various research fields, relies on a suite of powerful separation techniques. These methods are crucial for determining purity, quantifying the compound in various matrices, and identifying related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are at the forefront of these analytical endeavors, each offering unique advantages for the analysis of this substituted aminobenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, providing robust methods for purity assessment and quantification. who.intnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. who.int This approach utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

A typical HPLC method for the analysis of aromatic acids involves a gradient elution to ensure adequate separation from potential impurities. zodiaclifesciences.comekb.eg The mobile phase often consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the mobile phase is critical as it affects the ionization state of the amino and carboxylic acid functional groups of the analyte, thereby influencing its retention time.

For quantitative analysis, a UV detector is commonly used, as the aromatic ring in this compound provides strong chromophores. zodiaclifesciences.com The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.

Interactive Data Table: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

While direct analysis is feasible, pre-column derivatization with reagents like dansyl chloride can be employed to enhance detection sensitivity, particularly when using fluorescence detection. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility of amino acids like this compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com The primary purpose of derivatization is to convert the polar -NH2 and -COOH groups into less polar, more volatile functional groups. weber.huyoutube.com

A common derivatization strategy for amino acids is silylation, which involves replacing the active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.commdpi.commdpi.com The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior on nonpolar GC columns. sigmaaldrich.com

The GC-MS analysis provides not only retention time data for identification but also mass spectra. The electron ionization (EI) mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern. This pattern includes a molecular ion peak (or a prominent fragment from the loss of a small group) and other fragment ions that can be used to confirm the structure of the analyte. dss.go.th

Interactive Data Table: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | MTBSTFA |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent tool for amino acid analysis. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the analyte is a key factor determining its electrophoretic mobility.

For the analysis of this compound, the pH of the background electrolyte (BGE) is a critical parameter. At a low pH, the amino group will be protonated (-NH3+), and the compound will have a net positive charge. Conversely, at a high pH, the carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge. At its isoelectric point, the net charge will be zero. By manipulating the pH of the BGE, the charge, and therefore the migration of the analyte, can be controlled.

Detection in CE is typically performed using UV-Vis absorbance. For enhanced sensitivity, derivatization with a fluorescent tag, such as fluorescein isothiocyanate (FITC) or naphthalene-2,3-dicarboxaldehyde (NDA), can be employed, followed by laser-induced fluorescence (LIF) detection. creative-proteomics.comspringernature.com Capillary Electrophoresis-Mass Spectrometry (CE-MS) is also a powerful hyphenated technique that provides high sensitivity and structural information. creative-proteomics.comspringernature.com

Interactive Data Table: Illustrative Capillary Electrophoresis Conditions for this compound

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

| Capillary Temperature | 25 °C |

Computational and Theoretical Investigations of 5 Amino 2 Diethylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. For 5-Amino-2-(diethylamino)benzoic acid, these calculations would provide insights into its molecular orbitals, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be crucial in determining its ground state properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For aminobenzoic acid derivatives, the HOMO is typically localized on the amino group and the aromatic ring, while the LUMO is often centered on the carboxylic acid group and the ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations on related aminobenzoic acid derivatives have shown that the nature and position of substituents significantly influence these energies. acs.orgnih.govresearchgate.netscirp.org

Electrostatic Potential (ESP): The molecular electrostatic potential map illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, while the hydrogen atoms of the amino and carboxylic groups would exhibit positive potential. researchgate.net

Below is a hypothetical data table summarizing plausible DFT-calculated properties for this compound, based on trends observed for similar molecules.

| Property | Predicted Value |

| HOMO Energy | -5.5 eV to -6.5 eV |

| LUMO Energy | -1.0 eV to -2.0 eV |

| HOMO-LUMO Gap | 3.5 eV to 5.0 eV |

| Dipole Moment | 3.0 D to 5.0 D |

Note: These values are estimations based on computational studies of analogous aminobenzoic acid derivatives and would require specific DFT calculations for this compound for verification.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photophysical properties. rsc.orgmdpi.comchemrxiv.org For this compound, TD-DFT would be instrumental in understanding its behavior upon absorption of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. The oscillator strength (f) is also calculated, which is a measure of the intensity of the electronic transition. Studies on similar aromatic compounds suggest that the transitions are often of a π → π* nature. acs.orgscispace.com For aminobenzoic acids, the position of the amino and other substituent groups can cause shifts in the absorption maxima. semanticscholar.org

A hypothetical table of TD-DFT predicted photophysical parameters is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.8 - 4.2 | 295 - 326 | 0.1 - 0.3 |

| S0 → S2 | 4.5 - 4.9 | 253 - 275 | 0.3 - 0.6 |

Note: These are illustrative values based on general knowledge of similar chromophores and require specific TD-DFT calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govbonvinlab.org For this compound, MD simulations would be valuable for exploring its conformational landscape and interactions with solvent molecules.

Conformational Analysis: The diethylamino and carboxylic acid groups can rotate, leading to different stable conformations (rotamers). MD simulations can explore the potential energy surface to identify low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions. nih.gov

Solvent Interactions: MD simulations can model the explicit interactions between this compound and solvent molecules, such as water. This allows for the investigation of hydrogen bonding patterns and the structure of the solvation shell, which can significantly impact the molecule's solubility, reactivity, and spectroscopic properties in solution.

Structure-Activity Relationship (SAR) Studies through Computational Modeling and Cheminformatics

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov While no specific SAR studies for this compound are available, computational modeling and cheminformatics approaches are commonly used for this purpose with related aminobenzoic acid derivatives. chitkara.edu.innih.gov

These studies typically involve generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds and then using statistical methods to build a model that predicts their activity. Such models can help identify the key structural features responsible for a particular biological effect and guide the design of new, more potent compounds. For aminobenzoic acids, SAR studies have often focused on their antimicrobial or enzyme inhibitory activities. nih.govresearchgate.net

Predictive Modeling for Spectroscopic Signatures and Molecular Properties

Computational methods can be used to predict various spectroscopic signatures and molecular properties. For this compound, this would involve:

Predicting NMR Spectra: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the structural elucidation and characterization of the compound.

Predicting Vibrational Spectra: The calculation of vibrational frequencies using DFT can help in the interpretation of experimental infrared (IR) and Raman spectra.

Predicting Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and pKa can be estimated using various computational models, which are important for understanding the compound's behavior in different environments.

Theoretical Mechanistic Studies of Reactions Involving the Compound

Theoretical mechanistic studies employ quantum chemical methods to investigate the pathways of chemical reactions. For this compound, such studies could explore:

Protonation/Deprotonation Equilibria: Calculating the energies of the different protonated and deprotonated forms of the molecule to predict its pKa values and understand its acid-base chemistry.

Reaction Pathways: Mapping the potential energy surface for reactions such as esterification of the carboxylic acid group or reactions involving the amino group. This would involve locating transition states and calculating activation energies to understand the reaction kinetics and mechanism. Studies on aminobenzoic acids have explored their roles in various chemical and biological reactions. nih.govacs.orgpatsnap.comexplorationpub.com

Pharmacological and Biological Research Applications of 5 Amino 2 Diethylamino Benzoic Acid Derivatives

Research on Antimicrobial Activities and Potential for Novel Therapeutic Agents

The search for new antimicrobial agents is a critical area of research, and derivatives of aminobenzoic acids have shown considerable promise. Studies have explored their efficacy against a spectrum of bacterial and fungal pathogens, revealing significant inhibitory activities.

Derivatives of 5-Amino-2-(diethylamino)benzoic acid have demonstrated notable antibacterial properties. A study involving a novel ligand, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, and its transition metal complexes [Co(II), Cu(II), Ni(II), and Fe(II)], evaluated their activity against the Gram-negative strain Escherichia coli and the Gram-positive strain Staphylococcus aureus. nih.govsemanticscholar.org The results, expressed as Minimum Inhibitory Concentration (MIC), indicated that the metal complexes possessed significant antibacterial activity. nih.govsemanticscholar.org Specifically, the cobalt(II) complex showed excellent activity against both bacterial strains. nih.gov

In other research, various 4-(Benzylamino)benzoic acid derivatives were synthesized and screened for antibacterial activity. Several of these compounds showed moderate effectiveness, with MIC values ranging from 64 to 128 μg/mL against different bacterial strains. acs.org These findings underscore the potential of substituted aminobenzoic acid scaffolds in developing new antibacterial agents.

Table 1: Antibacterial Activity (MIC in μg/mL) of a 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its Metal Complexes

| Compound | E. coli (Gram-Negative) | S. aureus (Gram-Positive) |

|---|---|---|

| Ligand (3) | 500 | 500 |

| Co(II) complex (4a) | 250 | 250 |

| Cu(II) complex (4b) | 250 | 500 |

| Ni(II) complex (4c) | 500 | 250 |

| Fe(II) complex (4d) | 125 | 125 |

| Streptomycin (Standard) | 125 | 125 |

Data sourced from a study on the antimicrobial activities of newly synthesized compounds. nih.gov

The antifungal potential of these derivatives has also been a subject of investigation. The same study on 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its metal complexes tested their efficacy against the fungal pathogens Candida albicans and Aspergillus niger. nih.govsemanticscholar.org The results showed that both the ligand and its metal complexes exhibited good inhibitory growth against both fungal strains, with the metal complexes generally showing enhanced activity compared to the parent ligand. nih.gov This suggests that complexation with transition metals can significantly boost the antifungal properties of the core structure. nih.govsemanticscholar.org

Further supporting this area of research, other studies have identified benzoic acid derivatives isolated from natural sources as active agents against various phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov

Table 2: Antifungal Activity (MIC in μg/mL) of a 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its Metal Complexes

| Compound | C. albicans | A. niger |

|---|---|---|

| Ligand (3) | 500 | 500 |

| Co(II) complex (4a) | 250 | 250 |

| Cu(II) complex (4b) | 250 | 250 |

| Ni(II) complex (4c) | 250 | 250 |

| Fe(II) complex (4d) | 250 | 250 |

| Fluconazole (Standard) | 125 | 125 |

Data sourced from a study on the antimicrobial activities of newly synthesized compounds. nih.gov

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For cationic amphiphilic molecules, a common mechanism involves interaction with negatively charged molecules in the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. uctm.edu This interaction can disrupt the membrane, leading to the leakage of cellular contents and ultimately, cell death. uctm.edu

In the case of the 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol derivatives, the enhanced activity of the metal complexes suggests that coordination with the metal ion plays a substantial role in their antimicrobial effect. nih.govsemanticscholar.org Another potential mechanism involves the generation of reactive oxygen species (ROS). Studies on other amino-derivatives, such as 5-aminoimidazole-4-carbohydrazonamide, have demonstrated that their antifungal effect is linked to oxidative stress. nih.gov The mechanism of action for 5-aminosalicylic acid derivatives is also thought to involve an interplay with reactive oxygen metabolites. nih.gov This suggests that the induction of oxidative stress could be a key pathway for the antimicrobial activity of this compound derivatives.

Investigations into Anticancer and Cytotoxic Potential of Substituted Aminobenzoic Acids

Substituted aminobenzoic acids have emerged as a promising scaffold for the design of novel anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells and induce programmed cell death.

A range of aminobenzoic acid derivatives have been synthesized and evaluated for their cytotoxic effects against multiple human cancer cell lines. For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated potent cytotoxicity with low IC50 values of 3.3 μg/mL against hepatocellular carcinoma (HepG2), 3.1 μg/mL against breast cancer (MCF-7), 9.96 μg/mL against lung cancer (A549), and 23 μg/mL against colon carcinoma (HCT-116) cells. mdpi.com

In a separate study, 4-(Benzylamino)benzoic acid derivatives were also assessed for their anticancer potential. One specific compound from this series exhibited promising activity, with an IC50 value of 32.22 μM against the Small Cell Lung Cancer cell line (H69) and 90.69 μM against the Non-Small Cell Lung Cancer cell line (A549). acs.org

Table 3: Cytotoxic Activity (IC50) of Selected Aminobenzoic Acid Derivatives

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| BAPPN | HepG2 (Liver) | 3.3 μg/mL |

| BAPPN | MCF-7 (Breast) | 3.1 μg/mL |

| BAPPN | A549 (Lung) | 9.96 μg/mL |

| BAPPN | HCT-116 (Colon) | 23 μg/mL |

| Compound 18 (a 4-(Benzylamino)benzoic acid derivative) | H69 (Small Cell Lung) | 32.22 μM |

| Compound 18 (a 4-(Benzylamino)benzoic acid derivative) | A549 (Non-Small Cell Lung) | 90.69 μM |

Data compiled from studies on the cytotoxic potential of novel derivatives. acs.orgmdpi.com

A key strategy in cancer chemotherapy is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that derivatives of amino-containing compounds can effectively trigger this process in cancer cells. For example, a novel imidazo-benzamide derivative was found to induce apoptosis in A549 lung cancer cells. nih.gov This was confirmed by the observation of fragmented nuclei and the modulation of the apoptotic marker caspase-3. nih.gov

Similarly, the quinoline derivative BAPPN was shown to exert its cytotoxic action by up-regulating the expression of apoptotic proteins, specifically caspase-3 and the tumor suppressor protein p53. mdpi.com Further investigations into a series of 5-amino-benzo[b]furan derivatives revealed that the most promising compounds induced apoptosis by activating caspases-3, -8, and -9, which was associated with the release of cytochrome c from mitochondria. nih.gov

In addition to inducing apoptosis, these compounds can also modulate the cell cycle. The 5-amino-benzo[b]furan derivatives were found to cause an arrest in the G2/M phase of the cell cycle. nih.gov Other studies have identified phytochemicals that can induce a G1-phase arrest in colon carcinoma cells. mdpi.com This dual ability to induce apoptosis and halt cell cycle progression makes these compounds attractive candidates for further development as anticancer agents.

Anti-Proliferative Mechanisms Research

Derivatives of aminobenzoic acid have been investigated for their potential to inhibit cell proliferation in various cancer cell lines. For instance, Schiff bases derived from 4-aminobenzoic acid (PABA) have demonstrated notable cytotoxicity against the HepG2 cancer cell line, with IC50 values recorded at ≥ 15.0 µM nih.govmdpi.comresearchgate.net. The anti-proliferative effect is often influenced by the specific chemical groups attached to the core aminobenzoic acid structure.

In a related class of compounds, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which share certain structural motifs with aminobenzoic acid derivatives, have shown potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cells nih.govmdpi.com. The mechanism is believed to involve the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), which interferes with phospholipid metabolism crucial for cancer cell growth nih.govmdpi.com. The most effective of these compounds demonstrated IC50 concentrations in the nanomolar range (25-50 nM) nih.gov. Studies on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives also showed significant antiproliferative effects in vitro against several human cancer cell lines, including rectal (SW707), lung (A549), and breast (T47D) cancer cells, with some compounds exhibiting higher potency than the chemotherapy drug cisplatin nih.gov.

These findings suggest that derivatives of this compound could potentially be developed as anti-proliferative agents, warranting further investigation into their specific mechanisms of action.

Studies on Cholinesterase Inhibition and Potential Applications in Neurodegenerative Diseases

A significant area of research for aminobenzoic acid derivatives is their role as cholinesterase inhibitors, which are a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease researchgate.net. Alzheimer's is characterized by a deficiency in the neurotransmitter acetylcholine (ACh) researchgate.netumn.edu. By inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can help maintain necessary acetylcholine levels in the brain researchgate.netnih.gov.

Acetylcholinesterase (AChE) Inhibition Studies

Numerous studies have evaluated aminobenzoic acid derivatives as AChE inhibitors. Research has shown that these simple-structured and low-cost compounds can be potent inhibitors of AChE umn.edunih.gov. For example, certain m-Aminobenzoic acid derivatives have demonstrated greater potency in inhibiting AChE than established drugs like galanthamine and tacrine nih.gov.

In one study, a series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and tested for their cholinesterase inhibition potential. Compound 5b from this series showed the highest inhibition against AChE with an IC50 value of 1.66 ± 0.03 µM researchgate.net. Another study on p-aminobenzoic acid (PABA) derivatives designed as cholinesterase inhibitors also reported promising results, with the most potent compounds showing significant reversal of cognitive deficits in animal models nih.gov.

The table below summarizes the AChE inhibitory activity of selected aminobenzoic acid derivatives from a representative study.

| Compound | Type of Derivative | AChE IC50 (µM) |

| 5b | 4-Aminobenzoic acid derivative | 1.66 ± 0.03 |

| Galanthamine | Reference Drug | - |

| Tacrine | Reference Drug | - |

Data sourced from a study on various aminobenzoic acid derivatives researchgate.net.

Butyrylcholinesterase (BChE) Inhibition Studies

While AChE is the primary target in the healthy brain, BChE also plays a role in acetylcholine hydrolysis, particularly as Alzheimer's disease progresses. Therefore, dual or selective BChE inhibitors are also of therapeutic interest.

The same study that identified a potent AChE inhibitor also found a selective BChE inhibitor among the synthesized aminobenzoic acid derivatives. Compound 2c displayed the highest inhibitory potential against BChE, with an IC50 value of 2.67 ± 0.05 µM researchgate.net. Research on benzohydrazide derivatives, which can be structurally related to aminobenzoic acids, also identified compounds with dual inhibition of both AChE and BChE nih.govmdpi.com. For instance, certain N-tridecyl derivatives showed more potent BChE inhibition than the reference drug rivastigmine mdpi.com.

The table below presents BChE inhibition data for a selected aminobenzoic acid derivative.

| Compound | Type of Derivative | BChE IC50 (µM) |

| 2c | 3-Aminobenzoic acid derivative | 2.67 ± 0.05 |

| Rivastigmine | Reference Drug | - |

Data sourced from a study on various aminobenzoic acid derivatives researchgate.net.

Molecular Docking Studies to Elucidate Enzyme-Inhibitor Binding Modes

To understand how these derivatives inhibit cholinesterase enzymes at a molecular level, researchers employ molecular docking simulations. These computational studies help visualize the binding modes and interactions between the inhibitor and the active site of the enzyme nih.govufms.brnih.gov.

For aminobenzoic acid derivatives, docking studies have revealed key interactions within the active site of AChE. For example, the carboxyl group of an aminobenzoic acid derivative was observed forming a hydrogen bond with residues such as Asp74 and Tyr341 at the peripheral anionic site of the enzyme nih.gov. Other interactions, like π-π stacking with residues Tyr337 and Trp86, were also noted nih.gov. These computational models provide a rational basis for the observed inhibitory activity and guide the design of new, more potent inhibitors ufms.br.

In a study of 2-, 3-, and 4-aminobenzoic acid derivatives, molecular docking supported the experimental findings, with the most potent AChE inhibitor (compound 5b ) showing a binding energy of -9.54 Kcal/mol, and the most potent BChE inhibitor (compound 2c ) having a binding energy of -5.53 Kcal/mol researchgate.net.

Research into Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress is implicated in the pathology of many diseases, including neurodegenerative disorders and cancer. Therefore, compounds with antioxidant properties are of significant interest. Aminobenzoic acid derivatives have been evaluated for their ability to scavenge free radicals and act as antioxidants researchgate.net.

Studies have shown that some synthesized series of these compounds possess mild to moderate antioxidant potential researchgate.net. The antioxidant activity can be influenced by the structure of the derivative; for example, benzoyl-containing compounds have been reported to show better antioxidant activity compared to other derivatives in the same series researchgate.net. The antioxidant properties of amino acids themselves are known to depend on their side residues, with hydrophobic residues being effective against peroxyl radicals nih.gov.

Theoretical studies using computational methods have investigated the mechanisms of free radical scavenging for benzoic acid derivatives. These mechanisms include hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) preprints.org. Such research helps to predict and understand the antioxidant potential based on molecular structure. For instance, a Schiff base derivative, 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene) hydrazide, was synthesized and confirmed to have potent antioxidant activity through the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay nih.gov.

Exploration of Receptor Binding and Pharmacophore Development for Drug Design

The development of new drugs often involves identifying a "pharmacophore"—the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The aminobenzoic acid scaffold has been identified as an important pharmacophore for cholinesterase inhibition ufms.br.

Quantitative structure-activity relationship (3D-QSAR) studies are used to understand how chemical structure relates to biological activity and to develop predictive models. Such models for p-aminobenzoic acid derivatives have revealed that hydrophobic and electrostatic fields are key governors of their bioactivity against AChE ufms.brresearchgate.net. This information is crucial for designing novel inhibitors with enhanced potency ufms.br.

Beyond cholinesterase inhibition, aminobenzoic acid derivatives have been studied for their binding to other receptors. For example, certain [(acylamino)alkyl]benzoic acids have been investigated for their binding at putative insulin-releasing receptor sites on pancreatic beta cells, proposing that the carboxyl group can bind to the same receptor site as sulfonylurea drugs nih.gov. This highlights the versatility of the aminobenzoic acid structure in targeting different biological systems, making it a valuable starting point for pharmacophore-based drug design.

Investigation of Enzyme Interactions and Inhibition Kinetics for Biological Targets

Research into the derivatives of aminobenzoic acid structures has revealed significant potential for enzyme inhibition, a key mechanism in the development of therapeutic agents for a range of diseases. Studies on compounds structurally related to this compound, such as derivatives of 4-(diethylamino)salicylaldehyde, have provided valuable insights into how these molecules interact with specific biological targets. These investigations are crucial for understanding their mechanism of action and for guiding the design of more potent and selective inhibitors.

One notable area of research has been the development of multi-target inhibitors for neurodegenerative conditions like Alzheimer's disease. nih.gov In this context, a series of thiosemicarbazone derivatives based on a 4-(diethylamino)salicylaldehyde scaffold were synthesized and evaluated for their ability to inhibit key enzymes implicated in the progression of the disease. nih.gov The synthesized compounds demonstrated a range of inhibitory activity, from moderate to excellent, against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). nih.gov

Kinetic studies determined that these derivatives act as competitive inhibitors against both AChE and BChE. nih.gov The inhibitory potency, measured by IC50 values (the concentration of an inhibitor required to reduce an enzyme's activity by half), varied depending on the specific chemical substitutions on the derivative molecule. For instance, a derivative featuring a 2,3-dichloro substitution on a phenyl ring (Compound 5u) was identified as the most potent inhibitor of AChE and MAO-A, with IC50 values of 12.89 nM and 96.25 nM, respectively. nih.gov In contrast, a different 2,3-dichlorophenyl-substituted compound (Compound 5a) proved to be the most effective inhibitor against BChE, with an IC50 value of 124.72 nM. nih.gov

Structure-activity relationship (SAR) analyses highlighted that the nature of the substituent group, particularly electron-withdrawing groups on the phenyl ring, plays a critical role in the inhibitory potential of these compounds. nih.gov Molecular docking and simulation studies further elucidated the nature of these interactions at the molecular level. For example, the potent inhibitor Compound 5u showed a high binding affinity for multiple enzyme targets by forming key hydrogen bonds, salt bridges, and π-interactions within the active sites of the enzymes. nih.gov This ability to engage with multiple targets simultaneously underscores the potential of these scaffolds in developing multi-functional drug candidates. nih.gov

The detailed findings from these enzymatic and kinetic studies are summarized in the table below, showcasing the specific inhibitory activities of selected derivatives against their target enzymes.

Inhibition Kinetics of 4-(diethylamino)salicylaldehyde-based Thiosemicarbazone Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) and the type of inhibition for selected derivative compounds against various enzyme targets.

| Compound ID | Target Enzyme | IC50 (nM) | Inhibition Type |

| Compound 5u | Acetylcholinesterase (AChE) | 12.89 | Competitive |

| Compound 5u | Monoamine Oxidase A (MAO-A) | 96.25 | Not Specified |

| Compound 5a | Butyrylcholinesterase (BChE) | 124.72 | Competitive |

Materials Science and Advanced Applications Research Involving 5 Amino 2 Diethylamino Benzoic Acid Derivatives

Research on Chromophoric and Fluorescent Probes Development

The development of fluorescent probes is crucial for advancements in biological imaging and sensing. The intrinsic properties of aromatic amino acids and their derivatives serve as a foundation for creating novel probes with specific functionalities.

The design of fluorescent molecular probes often involves the strategic combination of a fluorophore (the signaling unit) with a specific recognition unit. Amino acids are valuable building blocks in this context. nih.gov A common synthetic strategy involves solid-phase synthesis based on Fmoc (Fluorenylmethyloxycarbonyl) chemistry, which allows for the sequential addition of amino acid residues to build a peptide chain. nih.gov The fluorophore can then be attached to this peptide. nih.gov

Modular synthesis protocols provide a versatile approach to creating a library of different fluorescent D-amino acids (FDAAs) using commercially available fluorophores and diamino acid starting materials. nih.govresearchgate.net These syntheses can typically be completed in a few days using standard chemical transformations. nih.govresearchgate.net The process might involve protecting functional groups, coupling the fluorophore to the amino acid backbone, and subsequent deprotection and purification steps, often using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov For instance, the synthesis of probes can utilize a coupling agent like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneamino-oxy)-dimethylamino-morpholino methylene)]methanaminium hexafluorophosphate) in the presence of a base such as DIEA (diisopropylethylamine). nih.gov

Derivatives of aminobenzoic acid can serve as the core of such probes. The amino and carboxylic acid groups on a compound like 5-Amino-2-(diethylamino)benzoic acid allow it to be incorporated into larger molecular structures, potentially acting as either the fluorophore itself or as a linker to which a fluorophore is attached. google.com

For a fluorescent probe to be effective in imaging applications, it must exhibit favorable photophysical properties, primarily a high fluorescence quantum yield and good photostability. The quantum yield (φ) represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. mdpi.com Photostability refers to the molecule's resistance to chemical degradation upon exposure to light.

The chemical environment, including solvent polarity and pH, can significantly influence the photophysical properties of a fluorophore. mdpi.com For example, fluorescein and its derivatives, which are common fluorophores, exist in different charged states depending on the pH, and each state possesses unique absorption, emission, quantum yield, and excited-state lifetime characteristics. mdpi.com Research into new probes often involves characterizing these properties in various solvents with different dielectric constants, such as acetonitrile, ethanol, and dimethyl sulfoxide. mdpi.com

A significant challenge in probe development is fluorescence quenching, where the fluorescence intensity is reduced by various processes. One strategy to mitigate quenching and enhance quantum yields is the surface passivation of nanoparticles used in probes, for instance, by creating a core-shell structure. mdpi.com For lanthanide-based nanoparticles, which are valued for their sharp emission spectra and long lifetimes, high quantum yields have been achieved in aqueous media, which is highly relevant for biomedical imaging. mdpi.com The dramatic increase in fluorescence quantum yield can sometimes be triggered by a specific event, such as a chemical reaction or protonation, which alters the electronic structure of the molecule. nih.gov

Table 1: Factors Influencing Quantum Yield and Photostability

| Factor | Description | Impact on Imaging Applications |

|---|---|---|

| Molecular Structure | The intrinsic electronic and structural properties of the fluorophore. | Determines the fundamental absorption and emission wavelengths, and susceptibility to photobleaching. |

| Solvent Polarity | The dielectric constant of the surrounding medium. mdpi.com | Can shift emission spectra and alter quantum yield, affecting signal detection. |

| pH | The acidity or alkalinity of the solution. mdpi.com | Can change the protonation state of the fluorophore, leading to different fluorescent species with varying brightness. mdpi.com |

| Quenching | Presence of substances that can de-excite the fluorophore without light emission. mdpi.com | Reduces signal intensity, lowering the sensitivity of the imaging technique. |

| Photostability | The molecule's resistance to degradation under illumination. mdpi.com | High photostability allows for longer imaging times and more accurate quantification. |

Investigations in Dye-Sensitized Systems and Optoelectronic Applications

Dye-sensitized solar cells (DSSCs), also known as Grätzel cells, represent a promising class of low-cost, thin-film photovoltaic devices. wikipedia.org The performance of these cells is critically dependent on the properties of the sensitizing dye used to absorb light.

A typical DSSC consists of a photo-sensitized anode, an electrolyte containing a redox couple (e.g., I⁻/I₃⁻), and a counter electrode. wikipedia.orgekb.eg The sensitizing dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). wikipedia.org

The ideal sensitizing dye should possess several key characteristics:

Broad Absorption Spectrum: It should absorb light over a wide range of the visible spectrum, extending into the near-infrared if possible. nih.gov

Strong Adsorption: It must irreversibly bind (chemisorb) to the semiconductor surface. nih.gov Carboxylic acid groups are common anchoring groups for this purpose. mdpi.com

Efficient Charge Injection: Upon light absorption, it must efficiently inject an electron into the conduction band of the semiconductor. nih.gov

Good Stability: The dye must be stable enough to withstand the operating conditions of the solar cell.

The structure of this compound, with its carboxylic acid anchoring group and electron-donating amine functionalities, makes its derivatives potential candidates for investigation as sensitizing dyes in DSSCs. The amine groups can enhance the electron-donating capability of the molecule, which is beneficial for the charge transfer process.

The operation of a DSSC is based on a cycle of excitation, charge separation, and regeneration. wikipedia.orgmdpi.com

Excitation: A photon of light is absorbed by the dye molecule, promoting an electron to an excited state. wikipedia.org

Electron Injection: The excited dye molecule rapidly injects the electron into the conduction band of the TiO₂ semiconductor. wikipedia.org This process is the primary charge separation step.

Electron Transport: The injected electron travels through the network of TiO₂ particles to the anode. wikipedia.org

Regeneration: The oxidized dye molecule (dye radical cation) is reduced back to its ground state by accepting an electron from the redox shuttle (e.g., I⁻) in the electrolyte. mdpi.com

Redox Shuttle Regeneration: The oxidized form of the redox shuttle (e.g., I₃⁻) diffuses to the counter electrode, where it is reduced, completing the circuit. wikipedia.org

The efficiency of the DSSC is highly dependent on the kinetics of electron injection and dye regeneration. The electron injection from the dye into the semiconductor must be much faster than the decay of the dye's excited state. Similarly, the regeneration of the dye by the electrolyte must be faster than the recombination of the injected electron with the oxidized dye. Researchers have found that using multiple sensitizers (co-sensitization) can improve the electronic injection process and lead to higher power conversion efficiencies. nih.gov

Polymer Chemistry and Material Modification Research

The functional groups present in this compound—the primary amine, tertiary amine, and carboxylic acid—provide reactive sites for its incorporation into polymers or for the modification of material surfaces.

Poly(N-acryl amino acids) are a class of polymers that have been synthesized through the radical polymerization of N-acryl amino acid monomers. nih.gov These monomers can be prepared by reacting acryloyl chloride with amino acid esters. nih.gov The resulting polymers can have a wide range of molecular weights and may exhibit biological activity depending on the nature of the amino acid side group. nih.gov The presence of a net anionic charge, such as that from a carboxylic acid group, has been found to be essential for certain biological activities. nih.gov

In a different application, the properties of thin films made from an azobenzene amino acid were modified by adding diethylamine before the spin-coating process. inoe.ro This modification influenced the photoinduced mass transport and the formation of surface relief gratings, which are important for holographic recording applications. inoe.ro This demonstrates how amine compounds can be used to tune the properties of functional organic materials. Given its structure, this compound could potentially be used as a monomer for creating new polymers or as an agent to modify the properties of other materials in a similar fashion.

Chemo- and Biosensor Design and Development

The inherent fluorescent properties of many aromatic compounds, including aminobenzoic acid derivatives, form the basis for their application in the design of chemo- and biosensors. These sensors can be engineered to detect a wide range of analytes, from metal ions to biological molecules, with high sensitivity and selectivity. The principle often relies on the modulation of the fluorophore's emission in the presence of the target analyte.

Derivatives of aminobenzoic acid are particularly interesting for sensor applications due to the presence of both an electron-donating amino group and an electron-withdrawing carboxyl group. This donor-acceptor structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often sensitive to the local environment. Changes in solvent polarity, pH, or the presence of specific analytes can alter the fluorescence properties of the molecule, providing a detectable signal.

While specific research on this compound as a primary component of chemo- or biosensors is not extensively documented, the broader class of dialkylaminobenzoic acids has shown utility in this field. For instance, 4-([4-(dimethylamino)phenyl]azo)benzoic acid (DABCYL) has been effectively employed as a quencher in fluorescent aptasensors designed for the detection of heavy metal ions. nih.gov In such systems, the fluorescence of a dye is quenched by DABCYL in the absence of the target ion. Upon binding of the aptamer to the metal ion, a conformational change occurs, separating the dye and the quencher, which results in a measurable increase in fluorescence.

Furthermore, research into fluorescent probes for metal ions has explored various molecular frameworks, including coumarin and quinoline derivatives, which share some structural and electronic similarities with aminobenzoic acids. mdpi.comnih.gov These probes often operate through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission. Given the chelating potential of the amino and carboxyl groups in aminobenzoic acid derivatives, it is plausible that derivatives of this compound could be designed to function as selective fluorescent sensors for various metal ions.

The development of fluorescent probes for pH sensing is another area where aminobenzoic acid derivatives could find application. The amino and carboxylic acid moieties are pH-sensitive, and their protonation state can significantly influence the electronic properties and, consequently, the fluorescence of the molecule. This pH-dependent fluorescence could be harnessed to create ratiometric or intensity-based pH sensors for biological and environmental applications.

Table 1: Examples of Aminobenzoic Acid Derivatives and Related Compounds in Sensing Applications

| Compound/Derivative Class | Application | Sensing Mechanism |

| 4-([4-(dimethylamino)phenyl]azo)benzoic acid (DABCYL) | Quencher in fluorescent aptasensors for heavy metal ions | Fluorescence Resonance Energy Transfer (FRET) |

| Coumarin-based probes | Detection of various metal ions | Chelation-Enhanced Fluorescence (CHEF) |

| Quinoline-based probes | Detection of metal ions | Intramolecular Charge Transfer (ICT) modulation |

Structure Activity and Structure Property Relationship Studies of 5 Amino 2 Diethylamino Benzoic Acid and Its Derivatives

Systematic Modification of the Amino and Carboxyl Groups and their Impact on Activity

The amino and carboxyl groups of 5-Amino-2-(diethylamino)benzoic acid are primary sites for chemical modification to modulate properties such as solubility, lipophilicity, and target binding affinity.

Modification of the Carboxyl Group:

Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity and may enhance cell membrane permeability. The choice of the alcohol used for esterification can introduce a variety of alkyl or aryl groups, which can probe the steric and electronic requirements of a potential binding site. For instance, small alkyl esters (e.g., methyl, ethyl) may provide a baseline for activity, while bulkier groups (e.g., tert-butyl, benzyl) could either enhance or diminish activity depending on the topology of the target protein.

Amidation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and can significantly alter the electronic and steric profile of the molecule. A library of primary, secondary, and tertiary amides can be synthesized to explore the hydrogen-bonding and steric tolerance of a biological target.

Modification of the Amino Groups:

N-Alkylation: Alkylation of the primary amino group can influence its basicity and hydrogen-bonding capacity. nih.gov Progressive alkylation from a primary to a secondary and then a tertiary amine can systematically alter the molecule's interaction with its biological target. mdpi.com

The following table outlines potential modifications and their predicted impact on the physicochemical properties and, consequently, the biological activity of this compound.

| Modification | Functional Group Targeted | Resulting Functional Group | Predicted Impact on Physicochemical Properties | Potential Impact on Biological Activity |

| Esterification | Carboxylic Acid | Ester | Increased lipophilicity, potential for enhanced cell permeability. | May act as a prodrug, activity dependent on steric and electronic compatibility with the target. |

| Amidation | Carboxylic Acid | Amide | Increased hydrogen bonding potential, altered polarity. | Could enhance binding affinity through additional hydrogen bonds. |

| N-Alkylation | Primary Amino Group | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity and hydrogen bonding. nih.govmdpi.com | May improve target engagement or alter selectivity. |

| N-Acylation | Primary Amino Group | Amide | Reduced basicity, increased steric bulk. nih.gov | Could modulate target binding and metabolic stability. |

Positional Isomerism and Substituent Effects on Chemical Reactivity and Biological Activity

The relative positions of the amino, diethylamino, and carboxyl groups on the benzene (B151609) ring are critical determinants of the molecule's electronic properties, conformation, and ultimately its biological activity. nih.gov The existing 2,5-substitution pattern of the amino and diethylamino groups in relation to the carboxyl group at position 1 dictates a specific electronic and steric environment.

Electronic Effects: Both the primary amino and the diethylamino groups are electron-donating groups (EDGs) through resonance and induction. Their positions influence the electron density of the aromatic ring and the acidity of the carboxylic acid. Moving these groups to different positions would significantly alter the molecule's electronic distribution and reactivity. For example, placing an amino group para to the carboxylic acid would have a more pronounced effect on its pKa compared to a meta positioning due to the direct resonance interaction. rsc.org

Steric Effects: The bulky diethylamino group at the ortho position to the carboxylic acid can impose steric hindrance, potentially influencing the planarity of the carboxyl group and its interactions with solvent molecules or a biological target. acs.org Shifting this group to the meta or para position would alleviate this steric clash.

The following table compares the potential properties of different positional isomers of aminodiethylaminobenzoic acid.

| Isomer | Substituent Positions | Expected Impact on Acidity (pKa) of COOH | Potential Influence on Reactivity and Binding |

| This compound | 1-COOH, 2-NEt₂, 5-NH₂ | Steric hindrance from the ortho-diethylamino group may decrease coplanarity, affecting electronic effects. | The specific arrangement may be optimal for fitting into a particular binding pocket. |

| 4-Amino-2-(diethylamino)benzoic acid | 1-COOH, 2-NEt₂, 4-NH₂ | The para-amino group would have a strong electron-donating effect, likely increasing the pKa. | Altered electronic distribution could change binding modes and reactivity. |

| 3-Amino-2-(diethylamino)benzoic acid | 1-COOH, 2-NEt₂, 3-NH₂ | The meta-amino group would have a weaker electronic effect on the carboxyl group compared to the para-isomer. | Changes in intramolecular hydrogen bonding possibilities could affect conformation. |

| 2-Amino-5-(diethylamino)benzoic acid | 1-COOH, 2-NH₂, 5-NEt₂ | The ortho-amino group can form an intramolecular hydrogen bond with the carboxylic acid, influencing its acidity and conformation. | Intramolecular hydrogen bonding could pre-organize the molecule for target binding. |

Stereochemical Considerations and Enantiomeric Research for Chiral Derivatives

While this compound itself is achiral, the introduction of a chiral center through modification of its functional groups can lead to enantiomeric pairs with potentially different biological activities. Biological systems are inherently chiral, and thus enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.

Creation of Chiral Centers:

A chiral center can be introduced, for example, by:

Alkylation of the primary amino group with a chiral alkyl halide.

Acylation with a chiral carboxylic acid.

Esterification with a chiral alcohol.

Amidation with a chiral amine.

Enantiomeric Research:

For any chiral derivative of this compound, it would be essential to:

Synthesize or separate the individual enantiomers: This can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture. nih.govnih.gov

Determine the absolute configuration of each enantiomer using techniques such as X-ray crystallography.

Evaluate the biological activity of each enantiomer separately: This is crucial to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The ratio of their activities is known as the eudismic ratio.

Understanding the stereochemical requirements of the biological target can guide the design of more potent and selective derivatives.

Influence of Solvent and Environmental Factors on Reactivity and Photophysical Behavior